molecular formula C15H14N2O2 B11960712 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B11960712
M. Wt: 254.28 g/mol
InChI Key: DIITZWNBRYKCFB-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline is a high-purity organic compound intended for research and development applications. This aniline-derived Schiff base features a nitroaromatic system, a structure often exploited in the development of organic electronic materials and as a key intermediate in sophisticated synthetic pathways. Its molecular framework suggests potential utility in the synthesis of novel ligands, functional dyes, and complex polymers. Researchers value this compound for its role in exploring structure-property relationships in materials science and for constructing nitrogen-containing heterocycles in medicinal chemistry research. This product is strictly for research use and is not intended for human or veterinary therapeutic applications. For specific properties including melting point, solubility, and spectral data, please contact our technical support team.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C15H14N2O2/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17(18)19/h3-10H,1-2H3

InChI Key

DIITZWNBRYKCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine typically involves the condensation reaction between 3,4-dimethylaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:

[ \text{3,4-dimethylaniline} + \text{2-nitrobenzaldehyde} \rightarrow \text{N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

2.1. Reduction of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group and can undergo reduction under specific conditions:

  • Common reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.

  • Products : Reduction of -NO₂ to an amine (-NH₂) or nitroso (-NO) group.

  • Mechanism : The nitro group is reduced via electron transfer, typically requiring acidic or basic conditions .

2.2. Hydrolysis of the Imine Group

The imine (C=N) bond in the Schiff base is susceptible to hydrolysis under acidic or basic conditions:

  • Reaction conditions : Dilute HCl or aqueous NaOH.

  • Products : Regeneration of the starting amine (3,4-dimethylaniline) and aldehyde (2-nitrobenzaldehyde).

  • Mechanism : Protonation or deprotonation of the imine nitrogen facilitates cleavage of the C=N bond .

2.3. Electrophilic Aromatic Substitution

The aromatic rings may undergo substitution reactions:

  • Reactivity : The nitro group (-NO₂) is a strong deactivating meta-directing group, while the dimethyl groups (CH₃) are activating ortho/para-directing groups.

  • Possible reactions : Nitration, sulfonation, or halogenation, depending on the directing groups.

  • Regioselectivity : Substitution is likely at the ortho/para positions of the 3,4-dimethylphenyl ring due to the activating CH₃ groups .

2.4. Nucleophilic Addition to the Imine

The imine group can react with nucleophiles:

  • Reagents : Grignard reagents, hydrides, or organometallic compounds.

  • Products : Formation of secondary amines or quaternary ammonium salts.

  • Mechanism : Nucleophilic attack at the electrophilic carbon of the C=N bond .

Research Findings and Limitations

  • Nitro group reduction : A study on similar nitro-substituted Schiff bases highlights the use of NaBH₄ for selective reduction .

  • Imine hydrolysis : Acidic or basic hydrolysis is a common method for breaking Schiff base bonds, as observed in related compounds .

Comparison with Similar Compounds

Compound Key Features Reactivity
N-(3,4-dimethylphenyl)-N-[(E)-(2-chlorophenyl)methylidene]amine Chloro substituent instead of nitroReduced redox reactivity compared to nitro
N-(3,4-dimethylphenyl)-N-[(E)-(2-methylphenyl)methylidene]amine Methyl substituent instead of nitroIncreased electron density, higher nucleophilicity
N-(3,4-dimethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]amine Hydroxy substituent instead of nitroPotential for hydrogen bonding and tautomerization

This compound’s unique combination of a nitro group and imine functionality distinguishes it from analogs, offering distinct redox and nucleophilic reactivity .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its imine functional group allows it to participate in various chemical reactions, making it valuable for constructing more complex molecules. Key applications include:

  • Building Block for Drug Development : The compound can be used to synthesize pharmaceutical agents by modifying its structure to enhance biological activity.
  • Synthesis of Other Imines and Derivatives : It can undergo further reactions to yield other imines or related compounds useful in various chemical processes.

Medicinal Chemistry

In the field of medicinal chemistry, 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline has potential applications due to its structural features that can be exploited for drug design:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against cancer cell lines. The presence of the nitro group could enhance interactions with biological targets, potentially leading to the development of new anticancer drugs .
  • Biological Activity Modulation : The compound's ability to form covalent bonds with nucleophilic sites in proteins may influence enzyme activity or receptor interactions, providing a pathway for therapeutic development.

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

  • Development of Polymers and Dyes : Its chemical structure can be utilized in creating advanced materials with specific optical or mechanical properties. This includes applications in coatings and other materials requiring enhanced durability and resistance to environmental factors.
  • Fluorescent Probes : The compound may be adapted into fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes with precision .

Chemical Sensors

3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline can also be employed in the design of chemical sensors. These sensors are crucial for detecting specific analytes across various industries, including environmental monitoring and food safety. The ability to modify the compound's structure allows for the tailoring of sensor properties to meet specific detection needs .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • A study demonstrated the synthesis of various imine derivatives from 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline and their evaluation against different cancer cell lines. Notably, certain derivatives showed significant antiproliferative effects compared to standard treatments, indicating their potential as lead compounds for further drug development .
  • Another research effort focused on the use of this compound in creating novel polymeric materials. The incorporation of its structural features into polymer matrices resulted in enhanced thermal stability and mechanical properties, showcasing its utility in material science.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imine group could form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Parameters of Selected Schiff Bases
Compound Name C=N Bond Length (Å) Dihedral Angle (°) Crystal System Reference ID
3,4-Dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline ~1.264* Not reported Not reported
3,4-Dimethyl-N-(3-nitrobenzylidene)aniline 1.260 5.3 Monoclinic
3,4-Dimethyl-N-(4-nitrobenzylidene)aniline 1.258 8.1 Monoclinic
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline 1.275 19.68–45.54 Triclinic
2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methylidene]aniline 1.280 15.2 Monoclinic

*Inferred from closely related compounds .

Key Observations:

  • The C=N bond length (~1.264 Å) in the target compound is consistent with other Schiff bases (1.258–1.280 Å), indicating strong conjugation between the imine and aromatic systems .
  • Dihedral angles between aromatic rings vary significantly. For example, 3,4-dimethyl-N-(3-nitrobenzylidene)aniline has a near-planar geometry (5.3°), while 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline exhibits a larger angle (45.54°), likely due to steric hindrance from the methoxy groups .
Table 2: Influence of Substituents on Bioactivity (LuxR Modulation)
Compound Class Substituent Position Activity (IC₅₀) Reference ID
Acyl nitroaniline derivatives 2-Nitro Antagonist (58–94 µM)
Acyl nitroaniline derivatives 3-Nitro/4-Nitro Inactive
Target compound 2-Nitro Not reported

Key Observations:

  • The 2-nitro substituent in acyl aniline derivatives (e.g., N-(2-nitrophenyl)butanamide) confers antagonist activity against the LuxR quorum-sensing system (IC₅₀ = 58–94 µM), whereas 3- or 4-nitro analogs are inactive . This suggests that the ortho-nitro group enhances steric and electronic interactions with the LuxR binding pocket.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : In 3,4-dimethyl-N-(3-nitrobenzylidene)aniline, weak C–H⋯O interactions stabilize the crystal lattice . Similarly, 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline forms C–H⋯O and C–H⋯C networks .
  • π-Stacking : Thiophene-containing analogs (e.g., VIKXIY) exhibit π-stacking between aromatic rings and azomethine bonds, which is absent in nitro-substituted Schiff bases .

Biological Activity

3,4-Dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a nitro group and an imine functional group, which are known to influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug design and development.

Chemical Structure and Properties

The molecular structure of 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 216.24 g/mol

This compound contains:

  • Two methyl groups at the 3 and 4 positions of the aniline ring.
  • A nitro group attached to a phenyl ring, which may enhance its electrophilic character and potential reactivity with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism by which it exerts its effects may involve:

  • Formation of Covalent Bonds : The imine group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
  • Redox Reactions : The nitro group can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can induce cellular stress or apoptosis.
  • Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines:

CompoundCell LineIC50_{50} (μM)
3,4-Dimethyl-N-[(E)-(2-nitrophenyl)methylidene]anilineHeLa (cervical cancer)TBD
Related Compound AMDA-MB-435 (breast cancer)7.0
Related Compound BCaCo-2 (colon cancer)92.4

These results suggest that the compound may possess selective cytotoxicity towards cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

There is also evidence suggesting that the compound may exhibit antimicrobial properties. Similar compounds have been investigated for their ability to inhibit bacterial growth:

MicroorganismActivity Observed
Staphylococcus aureusInhibition at high concentrations
Escherichia coliModerate inhibition

The presence of the nitro group is often linked to enhanced antimicrobial activity due to its ability to disrupt bacterial cellular processes .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study investigated a series of nitro-substituted anilines, including derivatives of 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline. The study found that these compounds inhibited tumor growth in xenograft models, with significant reductions in tumor size observed after treatment .
  • Case Study on Antimicrobial Properties :
    • Another study focused on the antimicrobial efficacy of nitroanilines against resistant strains of bacteria. The results indicated that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents .

Q & A

What are the optimal synthetic conditions for achieving high yield and purity of 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline?

Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction. Equimolar amounts of 3,4-dimethylaniline and 2-nitrobenzaldehyde are refluxed in methanol for 30–60 minutes under inert conditions. Post-reaction, slow evaporation at room temperature yields crystalline products. Key factors include:

  • Solvent choice : Methanol is preferred due to its polarity and ability to dissolve both reactants .
  • Temperature : Reflux (~65°C) accelerates imine formation while minimizing side reactions.
  • Purification : Recrystallization from methanol or ethanol enhances purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).

How can the E-configuration of the imine group be experimentally confirmed?

Methodological Answer:
The E-configuration is confirmed via:

  • X-ray crystallography : Single-crystal analysis reveals the imine bond geometry. For example, analogous Schiff bases show C=N bond lengths of ~1.28 Å and dihedral angles between aryl rings .
  • NMR spectroscopy : In the E-isomer, the imine proton (CH=N) resonates at δ 8.3–8.5 ppm with coupling constants (J) < 3 Hz, indicating minimal conjugation with adjacent groups .
  • UV-Vis spectroscopy : A strong absorption band near 350–400 nm corresponds to the π→π* transition of the conjugated imine system .

What crystallographic methodologies are recommended for resolving structural ambiguities in asymmetric units?

Methodological Answer:
When asymmetric units contain multiple conformers (e.g., differing dihedral angles):

Data collection : Use high-resolution X-ray data (θmax > 25°, MoKα radiation) to ensure precision .

Refinement : Employ SHELXL97 for least-squares refinement, constraining H-atoms with riding models (C–H = 0.93–0.96 Å) .

Validation : Tools like PLATON or the IUCr’s checkCIF identify outliers in bond lengths/angles and validate hydrogen bonding patterns .

Comparative analysis : Overlay molecular structures from the same unit to quantify conformational differences (e.g., dihedral angle deviations >20° indicate significant flexibility) .

How can spectroscopic data contradictions (e.g., NMR vs. XRD) be resolved?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Variable-temperature NMR : Cooling the sample to –40°C slows exchange processes, resolving split peaks for labile protons.
  • Solid-state vs. solution data : Compare XRD-derived bond lengths with solution NMR. For example, crystallographic C–N bond shortening (1.28 Å vs. 1.34 Å in solution) suggests conjugation stabilization in the solid state .
  • DFT calculations : Optimize the gas-phase structure using B3LYP/6-31G(d) and compare experimental vs. computed NMR chemical shifts .

What advanced techniques characterize electronic interactions between the nitro and methyl groups?

Methodological Answer:

  • UV-Vis spectroscopy : The nitro group’s n→π* transition (~270 nm) and charge-transfer bands (~400 nm) indicate electronic communication with the methyl-substituted aryl ring .
  • Cyclic voltammetry : Measure redox potentials to assess the nitro group’s electron-withdrawing effect on the aromatic system.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O nitro contacts) influencing crystal packing and electronic delocalization .

How can computational modeling predict the compound’s reactivity in catalytic applications?

Methodological Answer:

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For Schiff bases, the imine nitrogen and nitro group are often redox-active centers.
  • Molecular docking : Simulate interactions with metal ions (e.g., Cu²⁺) to design coordination complexes for catalysis.
  • Reactivity descriptors : Use Fukui indices to predict nucleophilic/electrophilic behavior, guiding functionalization strategies .

What strategies mitigate challenges in growing single crystals for XRD analysis?

Methodological Answer:

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents for slow evaporation.
  • Temperature gradients : Use a thermal cycler to gradually decrease temperature (e.g., 40°C → 25°C over 7 days).
  • Seeding : Introduce microcrystals from a saturated solution to induce controlled nucleation .

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